molecular formula C24H25N5O3S B11147167 [2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone

[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](4-[1,2,4]triazolo[4,3-a]pyridin-3-ylpiperidino)methanone

Cat. No.: B11147167
M. Wt: 463.6 g/mol
InChI Key: GPGFDCJGNCEJLH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, triazolopyridine, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazolopyridine and piperidine groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . These findings suggest that the compound may possess similar antimicrobial properties due to its thiazole moiety.

Anticancer Activity

Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain thiazole derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, showing promising results . The unique structure of the compound may enhance its ability to interact with cancerous cells.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known anti-inflammatory drugs. In silico studies have suggested that compounds with similar scaffolds can inhibit enzymes involved in inflammatory pathways . This opens avenues for further exploration of the compound’s therapeutic applications in inflammatory diseases.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions : Combining thiazole and triazole derivatives through condensation to form the desired structure.
  • Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form triazole linkages efficiently.
  • Functionalization : Modifying existing compounds to introduce the dimethoxyphenyl group or piperidine moiety.

These methods allow for high yields and purity of the final product, making it suitable for biological testing.

Case Studies

  • Antitubercular Activity : A study synthesized a series of thiazole derivatives and evaluated their activity against multidrug-resistant Mycobacterium tuberculosis. The results indicated that some derivatives had significant inhibitory effects, leading to further investigations into their mechanisms of action .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines using MTT assays. The results showed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone apart is its combination of thiazole, triazolopyridine, and piperidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article discusses its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and varying degrees of activity against breast cancer cell lines (IC50 values of 43.4 and 27.3 μM for T47D cells) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound's ability to interact with specific molecular targets in cancer cells has been confirmed through docking studies that reveal favorable binding interactions with key proteins involved in tumor growth .

Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties:

  • Inhibition of Prostaglandin Synthesis : It has been reported to inhibit prostaglandin D synthase (PTGR2), which is crucial in mediating inflammatory responses . This inhibition could lead to reduced inflammation in various pathological conditions.
  • Experimental Models : In vivo models have demonstrated that treatment with this compound significantly reduces markers of inflammation, supporting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for certain strains . This broad-spectrum activity suggests its potential use in treating bacterial infections.
  • Fungal Inhibition : The compound has shown antifungal properties against Candida species, indicating its versatility as an antimicrobial agent .

Research Findings and Case Studies

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerHCT-116 (Colon Carcinoma)6.2 μM
AnticancerT47D (Breast Cancer)43.4 μM
Anti-inflammatoryPTGR2 Inhibition-
AntimicrobialStaphylococcus aureus≤0.25 μg/mL
AntimicrobialCandida albicans≤0.25 μg/mL

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C24H25N5O3S/c1-15-21(33-23(25-15)17-7-8-18(31-2)19(14-17)32-3)24(30)28-12-9-16(10-13-28)22-27-26-20-6-4-5-11-29(20)22/h4-8,11,14,16H,9-10,12-13H2,1-3H3

InChI Key

GPGFDCJGNCEJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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